methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate
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Overview
Description
Methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a complex organic compound that features an indole moiety, a thiazolidinone ring, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with thiazolidinone intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the thiazolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Chemistry
In chemistry, methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be developed into drugs for treating various diseases, including cancer and infectious diseases .
Industry
Industrially, methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and thiazolidinone-based molecules. Examples are:
- Indole-3-acetic acid
- Thiazolidinediones
- Indole-3-carbinol
Uniqueness
What sets methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate apart is its unique combination of an indole moiety, a thiazolidinone ring, and a benzoate ester. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications .
Properties
Molecular Formula |
C21H17N3O3S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 4-[[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazol-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H17N3O3S/c1-24-19(25)18(11-14-12-22-17-6-4-3-5-16(14)17)28-21(24)23-15-9-7-13(8-10-15)20(26)27-2/h3-12,25H,1-2H3/b14-11+,23-21? |
InChI Key |
BWRJNRHPUJDTPE-SINHQIFTSA-N |
Isomeric SMILES |
CN1C(=C(SC1=NC2=CC=C(C=C2)C(=O)OC)/C=C/3\C=NC4=CC=CC=C43)O |
Canonical SMILES |
CN1C(=C(SC1=NC2=CC=C(C=C2)C(=O)OC)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
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